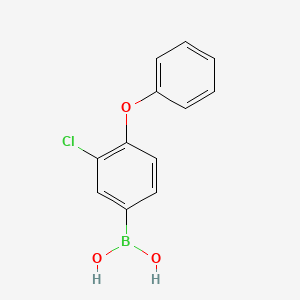

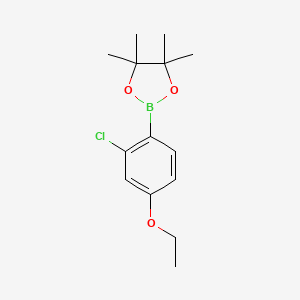

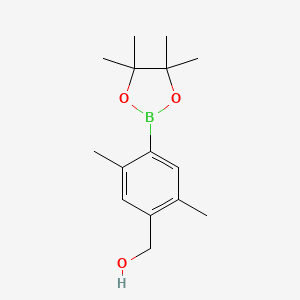

2-Chloro-4-ethoxyphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

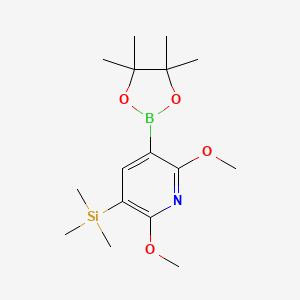

2-Chloro-4-ethoxyphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are considered valuable building blocks in organic synthesis .

Synthesis Analysis

Protodeboronation of pinacol boronic esters, including this compound, is a significant process in organic synthesis . The protodeboronation of these esters can be achieved using a radical approach .Molecular Structure Analysis

The molecular weight of this compound is 282.57 . Its IUPAC name is 2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis

Pinacol boronic esters, including this compound, are involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura coupling . They also participate in catalytic protodeboronation, a process that allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical form of this compound is solid . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

2-Chloro-4-ethoxyphenylboronic acid pinacol ester has been used in a variety of scientific research applications, including synthesis and chemical reactions. It has been used as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in a variety of organic reactions, including Suzuki-Miyaura cross-coupling reactions and Heck reactions. This compound has also been used in the study of biochemical and physiological processes, as it has been found to have biological activity.

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-4-ethoxyphenylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds in organic synthesis . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the formation of C-C bonds, particularly in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The affected biochemical pathway involves the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . The compound plays a significant role in these transformations, contributing to the diversity and complexity of organic synthesis.

Result of Action

The result of the compound’s action is the formation of new C-C bonds, which are fundamental in the construction of complex organic molecules . Through the process of protodeboronation, the compound enables the synthesis of a wide array of functional groups, contributing to the advancement of organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a process that affects the compound’s stability and reactivity, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environmental conditions .

Vorteile Und Einschränkungen Für Laborexperimente

2-Chloro-4-ethoxyphenylboronic acid pinacol ester has a number of advantages and limitations for laboratory experiments. One advantage is that it is a versatile compound, and can be used in a variety of applications, including synthesis, chemical reactions, and biological research. Additionally, it is relatively easy to synthesize, and can be prepared in a few hours. One limitation is that it is not very stable, and can degrade over time. Additionally, it can be toxic if not handled properly.

Zukünftige Richtungen

2-Chloro-4-ethoxyphenylboronic acid pinacol ester has a number of potential future directions. One potential direction is the study of its mechanism of action, as it has been found to have a number of biochemical and physiological effects. Additionally, it could be studied for its potential therapeutic applications, as it has been found to have anticonvulsant and anxiolytic effects. Furthermore, it could be studied for its potential use as a catalyst in organic synthesis, as it has been found to be an effective catalyst for the synthesis of a variety of compounds. Finally, it could be studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, as it has been found to act as an inhibitor of this enzyme.

Synthesemethoden

2-Chloro-4-ethoxyphenylboronic acid pinacol ester is synthesized through a reaction between 2-chloro-4-ethoxyphenylboronic acid and pinacol. This reaction is catalyzed by a base, such as potassium carbonate, and is typically carried out in a solvent such as methanol. The reaction proceeds through a series of steps, including the formation of a boronic ester intermediate, followed by the formation of the desired pinacol ester. The reaction is typically carried out at a temperature of 50-60°C, and can be completed in a few hours.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Chloro-4-ethoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, primarily as a building block in organic synthesis. It interacts with enzymes and proteins involved in the Suzuki-Miyaura coupling reaction, a process that forms carbon-carbon bonds. This reaction is catalyzed by palladium complexes, where the boronic ester reacts with halides to form biaryl compounds. The nature of these interactions involves the formation of a transient palladium-boron complex, which facilitates the transfer of the organic group from the boronic ester to the halide .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic esters, in general, can influence cell function by interacting with cellular proteins and enzymes. These interactions may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic esters can inhibit proteasome activity, leading to alterations in protein degradation and turnover .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of the Suzuki-Miyaura coupling reaction, it forms a complex with palladium, which then facilitates the transfer of the organic group to the halide. This process involves the activation of the boronic ester by the palladium catalyst, followed by the transmetalation step, where the organic group is transferred to the palladium center. The final step is the reductive elimination, which releases the coupled product and regenerates the palladium catalyst .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in chemical reactions. This compound is generally stable under standard storage conditions (2-8°C) and can be stored at room temperature for short periods. Over time, exposure to moisture and air can lead to hydrolysis and degradation of the boronic ester, reducing its reactivity in coupling reactions .

Dosage Effects in Animal Models

There is limited information on the dosage effects of this compound in animal modelsThe threshold effects and toxicological profile of this compound would depend on its specific interactions with biological systems and the administered dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in organic synthesis. It interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction. The metabolic flux and levels of metabolites can be influenced by the efficiency of this reaction, as the formation of biaryl compounds is a key step in the synthesis of various organic molecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Boronic esters can be transported across cell membranes and distributed within cellular compartments. The interactions with transporters or binding proteins can influence the localization and accumulation of the compound within specific tissues .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its chemical properties and interactions with cellular components. Boronic esters can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions can affect the activity and function of the compound within the cell .

Eigenschaften

IUPAC Name |

2-(2-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO3/c1-6-17-10-7-8-11(12(16)9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQJPAOZRKWNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

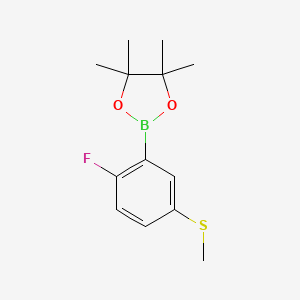

![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)